molecular formula C12H17NO3 B13616597 methyl (3R)-3-amino-4-phenylmethoxybutanoate CAS No. 497847-07-1

methyl (3R)-3-amino-4-phenylmethoxybutanoate

Cat. No.: B13616597
CAS No.: 497847-07-1
M. Wt: 223.27 g/mol
InChI Key: ADCAWILRZRUZIT-LLVKDONJSA-N
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Description

Methyl (3R)-3-amino-4-phenylmethoxybutanoate is an organic compound with a complex structure that includes an amino group, a phenylmethoxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-phenylmethoxybutanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate. The phenylmethoxy group is often introduced via an etherification reaction, where a phenol derivative reacts with an alkyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-phenylmethoxybutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (3R)-3-amino-4-phenylmethoxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-phenylmethoxybutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate
  • Methyl (3R)-3-hydroxybutanoate
  • Methyl (3R)-3-(methylcarbamoyl)-2-{[(2-methyl-2-propanyl)oxy]carbonyl}-1,2,3-butanetriol

Uniqueness

Methyl (3R)-3-amino-4-phenylmethoxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

497847-07-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (3R)-3-amino-4-phenylmethoxybutanoate

InChI

InChI=1S/C12H17NO3/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m1/s1

InChI Key

ADCAWILRZRUZIT-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C[C@H](COCC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(COCC1=CC=CC=C1)N

Origin of Product

United States

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